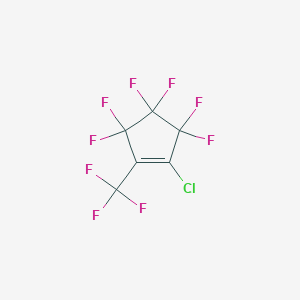![molecular formula C11H5F3N2O B3040941 2-[2-(Trifluoromethoxy)benzylidene]malononitrile CAS No. 255820-39-4](/img/structure/B3040941.png)
2-[2-(Trifluoromethoxy)benzylidene]malononitrile
描述
2-[2-(Trifluoromethoxy)benzylidene]malononitrile is an organic compound with the molecular formula C11H5F3N2O
准备方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 2-[2-(Trifluoromethoxy)benzylidene]malononitrile is through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde derivatives with malononitrile in the presence of a base. The reaction typically proceeds under mild conditions, often using catalysts such as hydrotalcites modified with metals like titanium or zinc .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar Knoevenagel condensation reactions. The process involves optimizing reaction conditions to achieve high yields and selectivity. The use of eco-friendly catalysts and solvents is emphasized to minimize environmental impact .
化学反应分析
Types of Reactions
2-[2-(Trifluoromethoxy)benzylidene]malononitrile primarily undergoes nucleophilic addition reactions, characteristic of the Knoevenagel condensation. It can also participate in various substitution reactions due to the presence of the trifluoromethoxy group.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves bases such as sodium hydroxide or potassium carbonate.
Substitution Reactions: Can involve reagents like halogens or other electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted benzylidene malononitriles, which can be further modified for specific applications .
科学研究应用
2-[2-(Trifluoromethoxy)benzylidene]malononitrile has found applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-[2-(Trifluoromethoxy)benzylidene]malononitrile exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The trifluoromethoxy group enhances its reactivity, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
相似化合物的比较
Similar Compounds
Benzylidenemalononitrile: A closely related compound with similar reactivity but lacking the trifluoromethoxy group.
2-[2-(Methoxy)benzylidene]malononitrile: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
2-[2-(Trifluoromethoxy)benzylidene]malononitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs .
属性
IUPAC Name |
2-[[2-(trifluoromethoxy)phenyl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2O/c12-11(13,14)17-10-4-2-1-3-9(10)5-8(6-15)7-16/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXODVZSJFKMLRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C#N)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


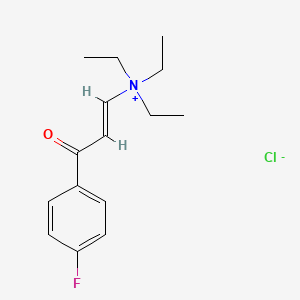
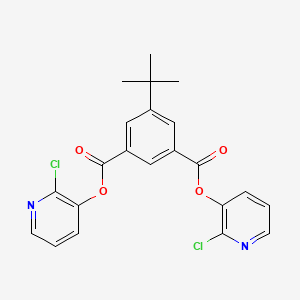
![2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate](/img/structure/B3040863.png)
![Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate](/img/structure/B3040864.png)
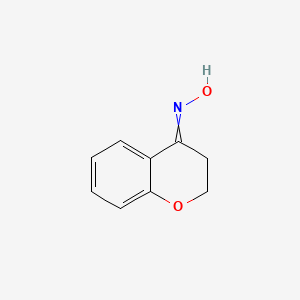
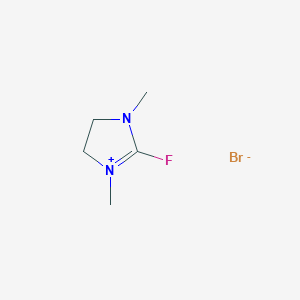
![Ethyl (2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-2-(2-formamido-1,3-thiazol-4-yl)acetate](/img/structure/B3040870.png)
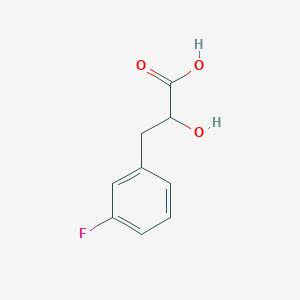
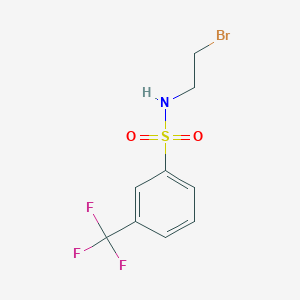
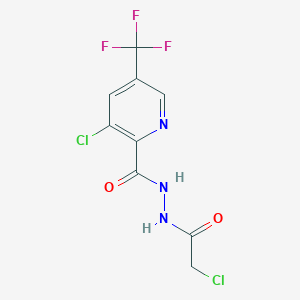

![N2-[4-chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridyl]carbonyl}amino)-5-fluorophenyl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3040878.png)
![4-chloro-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole](/img/structure/B3040879.png)
